N,N,N',N',2,2-hexamethyl-1,3-dioxolane-4,5-dicarboxamide

Description

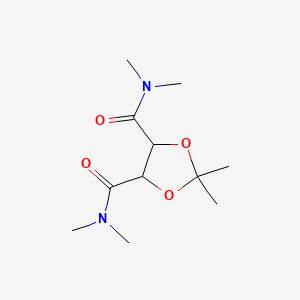

N,N,N',N',2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide (CAS: 111828-49-0) is a chiral, C2-symmetric compound featuring a 1,3-dioxolane ring substituted with two carboxamide groups at positions 4 and 4. The molecule is further functionalized with six methyl groups: two at the 2-position of the dioxolane ring and four on the amide nitrogens (N,N,N',N'-tetramethyl). Derived from tartaric acid precursors, its stereochemistry (4S,5S) enables applications in asymmetric synthesis, chiral resolution, and catalysis .

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₂₄N₂O₂ |

| Molecular weight | 216.33 g/mol |

| Stereochemistry | (4S,5S) configuration |

| Enantiomeric excess (e.e.) | ≥99% |

| Key applications | Chiral host, asymmetric catalysis |

Properties

IUPAC Name |

4-N,4-N,5-N,5-N,2,2-hexamethyl-1,3-dioxolane-4,5-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2)16-7(9(14)12(3)4)8(17-11)10(15)13(5)6/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLVBIPTRZNCGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(=O)N(C)C)C(=O)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Overview

N,N,N',N',2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide (C₁₁H₂₀N₂O₄, MW 244.29) features a 1,3-dioxolane ring substituted with two N,N-dimethylcarboxamide groups and two methyl groups at the 2-position. The (4S,5S) stereochemistry is critical for its role in asymmetric synthesis, particularly in coordinating platinum complexes. The compound’s solubility in polar aprotic solvents (e.g., DMSO) and stability under ambient conditions make it suitable for multi-step synthetic processes.

Synthetic Routes and Methodologies

Chiral Tartaric Acid Derivative Pathway

The most documented approach involves chiral tartaric acid precursors, leveraging their inherent stereochemistry to control the final product’s configuration.

Step 1: Esterification and Cyclization

(4S,5S)-Diethyl tartrate reacts with 2,2-dimethyl-1,3-propanediol under acid catalysis (e.g., 4-methylbenzenesulfonic acid) to form the dioxolane ring. Cyclization is typically conducted in refluxing cyclohexane, with water removal via a Dean-Stark apparatus to drive the reaction to completion.

Step 2: Amidation

The ester groups are amidated using gaseous ammonia or methylamine in anhydrous ethanol. Prolonged exposure (4–6 hours) ensures complete conversion to the carboxamide. Excess amine is neutralized, and the product is precipitated by dilution with water.

Step 3: N-Methylation

The primary amides undergo methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). This step introduces the N,N-dimethyl groups, with reaction temperatures maintained at 50–70°C to minimize side reactions.

Key Parameters:

Hexanediamine and Alkylene Carbonate Route

A patent by CN101250137A describes a method for synthesizing structurally related dioxolane dicarboxamides using hexanediamine and alkylene carbonates. Although optimized for dihydroxy esters, this pathway can be adapted for N,N,N',N',2,2-hexamethyl derivatives.

Reaction Mechanism:

Hexanediamine (NH₂-(CH₂)₆-NH₂) reacts with propylene carbonate or ethylene carbonate at 65–100°C for 1–6 hours. The alkylene carbonate acts as both a carbonyl source and a cyclizing agent, forming the dioxolane ring. Subsequent N-methylation introduces the dimethyl groups.

Purification:

- Washing: Deionized water at 40–90°C (product-to-water ratio 3:1–1:4).

- Crystallization: Slow cooling to room temperature.

- Aging: 10–24 hours to enhance crystal purity.

Key Parameters:

Comparative Analysis of Methods

Optimization and Challenges

Temperature and Time

Elevated temperatures (>100°C) promote oligomerization, reducing yield. Optimal cyclization occurs at 80–85°C, while methylation proceeds efficiently at 50–70°C.

Industrial and Pharmacological Relevance

The compound’s role in synthesizing oxaliplatin analogs underscores its industrial value. Its amide groups enhance solubility and metal coordination, critical for antitumor activity. Scalable methods like the hexanediamine-carbonate route offer cost advantages, while the tartaric acid pathway ensures high enantiomeric excess for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’,2,2-hexamethyl-1,3-dioxolane-4,5-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.

Substitution: The amide groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

N,N,N’,N’,2,2-hexamethyl-1,3-dioxolane-4,5-dicarboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

Industry: It finds applications in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N,N,N’,N’,2,2-hexamethyl-1,3-dioxolane-4,5-dicarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Dioxolane-Based Dicarboxamides

(R,R)-(+)-N,N,N',N'-Tetramethyl-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxamide

- Structural difference : The dioxolane ring has 2,2-dimethyl substituents instead of 2,2-hexamethyl.

- Impact : Reduced steric bulk compared to the hexamethyl derivative, leading to weaker host-guest binding in chiral resolution. For example, it resolves 10,10′-dihydroxy-9,9′-biphenanthryl with moderate efficiency, whereas the hexamethyl analog may offer enhanced selectivity due to greater steric hindrance .

- Applications : Used in X-ray crystallography studies of host-guest complexes .

(4R-trans)-2-Butyl-N,N,N',N'-Tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide

- Structural difference : The dioxolane ring is replaced with a boron-containing dioxaborolane.

- Impact : The boron atom introduces Lewis acidity, enabling catalytic applications (e.g., in Suzuki-Miyaura coupling) absent in the hexamethyl dioxolane derivative. However, the hexamethyl compound’s lack of boron enhances stability in aqueous environments .

Ester Derivatives: (4S,5S)-Dimethyl 2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylate

- Functional group difference : Carboxylate esters instead of carboxamides.

- Impact : Esters are more reactive toward nucleophilic substitution but less effective in hydrogen bonding. The hexamethyl carboxamide’s amide groups facilitate supramolecular interactions (e.g., gelation or crystal engineering) .

Non-Dioxolane Dicarboxamides

Imidazole-4,5-dicarboxamides (I45DCs)

- Core difference : Imidazole ring instead of dioxolane.

- Impact : I45DCs exhibit planar geometry, enabling π-π stacking in protein-protein interaction (PPI) inhibition (e.g., targeting CD81-hepatitis C virus interactions). In contrast, the hexamethyl dioxolane’s puckered ring disrupts planarity, limiting PPI applications but enhancing chiral discrimination .

Pyrazine-2,5-dicarboxamides

- Core difference : Pyrazine ring with N,N′-diaryl substituents.

- Impact : Pyrazine derivatives form 3D supramolecular networks via hydrogen bonding and π-stacking, whereas the hexamethyl dioxolane’s methyl groups prioritize steric effects over extended networks. This makes pyrazine analogs more suitable for materials science (e.g., organic semiconductors) .

N,N′-Di(pyridin-4-yl)-pyridine-3,5-dicarboxamide (PDA-N4)

- Core difference : Pyridine ring with pyridyl substituents.

- Impact : PDA-N4 self-assembles into gels in organic solvents via hydrogen bonding and π-interactions. The hexamethyl dioxolane’s methyl groups disrupt such assembly, highlighting how core flexibility and substituent bulk dictate supramolecular behavior .

Chiral Ligands in Catalysis

TADDOL Derivatives (α,α,α’,α’-Tetra-aryl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol)

- Functional group difference: Dimethanol instead of dicarboxamide.

- Impact: TADDOLs coordinate metals (e.g., titanium) for enantioselective fluorination (up to 90% e.e.), whereas the hexamethyl dicarboxamide’s amide groups may stabilize transition states via hydrogen bonding in organocatalysis .

Key Research Findings

Biological Activity

N,N,N',N',2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide (CAS No. 111828-49-0) is a synthetic organic compound characterized by its unique dioxolane ring structure and hexamethyl substitution. This compound has garnered interest in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H20N2O4. It features a dioxolane ring with two carboxamide functional groups and hexamethyl groups that influence its solubility and reactivity.

Synthesis

The synthesis typically involves the reaction of 1,3-dioxolane-4,5-dicarboxylic acid with hexamethylamine in the presence of dehydrating agents like thionyl chloride under controlled conditions. This method allows for high yields and purity of the final product.

Antibacterial Activity

Research has shown that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties. A study focused on a series of 1,3-dioxolane derivatives reported that many compounds displayed excellent activity against various Gram-positive bacteria including Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antibacterial Activity of Dioxolane Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | S. aureus | 625–1250 µg/mL |

| 2 | S. epidermidis | 500 µg/mL |

| 3 | E. faecalis | 625 µg/mL |

| 4 | P. aeruginosa | 250 µg/mL |

| 5 | E. coli | No activity |

The compound demonstrated varying levels of activity against different bacterial strains, indicating its potential as an antibacterial agent.

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity against Candida albicans. The screening results indicated that most tested derivatives exhibited significant antifungal effects except for specific compounds which showed limited or no activity .

Table 2: Antifungal Activity Against C. albicans

| Compound | Antifungal Activity |

|---|---|

| 1 | Active |

| 2 | Active |

| 3 | Active |

| 4 | Active |

| 5 | Limited |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors within microbial cells, potentially inhibiting critical biological pathways essential for microbial growth and survival .

Case Studies

A notable case study involved the synthesis and biological evaluation of several dioxolane derivatives where this compound was included among the tested compounds. The study highlighted its superior activity against certain bacterial strains compared to other derivatives .

Another study explored the use of this compound in enzyme inhibition assays, suggesting its potential role as a lead compound in drug development targeting specific microbial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.